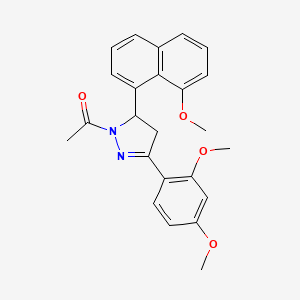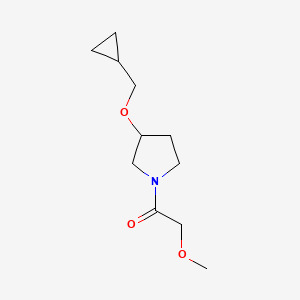![molecular formula C18H16ClN5OS2 B2723306 1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea CAS No. 1207002-75-2](/img/structure/B2723306.png)
1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H16ClN5OS2 and its molecular weight is 417.93. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds similar to the one mentioned have been synthesized for their promising antitumor activities. The study by Ling et al. (2008) on novel 4,5‐disubstituted thiazolyl urea derivatives, which were synthesized through the reaction of 2-amino-4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl) thiazoles, demonstrated antitumor potential. This indicates a possible application in the development of new chemotherapeutic agents (Ling, Xin, Zhong, & Jian‐xin, 2008).
Antimicrobial and Anti-lipase Activities
Özil et al. (2015) explored the synthesis and biological activities of 1,2,4-triazole derivatives, including antimicrobial, anti-lipase, and antiurease activities. These findings suggest potential applications in the development of new antimicrobial agents or treatments for diseases related to lipid digestion and metabolism (Özil, Bodur, Ülker, & Kahveci, 2015).
Antifungal Activity
Compounds structurally related to the one have been evaluated for their antifungal properties, as demonstrated by Mishra et al. (2000), who assessed the fungitoxic action against A. niger and F. oxyporum. This suggests potential agricultural applications or as part of new antifungal therapies (Mishra, Singh, & Wahab, 2000).
Green Synthesis and Environmental Applications
The green synthesis approach for creating novel heterocycles carrying triazole derivatives, as explored by Dawle et al. (2012), indicates an interest in environmentally friendly methods of chemical synthesis. Such methods could reduce hazardous waste and make chemical production more sustainable (Dawle, Mathapati, Bondge, & Momin, 2012).
Antioxidant and Anticholinesterase Activities
The investigation into coumarylthiazole derivatives for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their antioxidant capacities by Kurt et al. (2015), highlights potential therapeutic applications in neurodegenerative diseases such as Alzheimer's (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5OS2/c19-13-5-3-12(4-6-13)10-21-17(25)20-8-7-14-11-27-18-22-16(23-24(14)18)15-2-1-9-26-15/h1-6,9,11H,7-8,10H2,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGLHDLCTPSEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


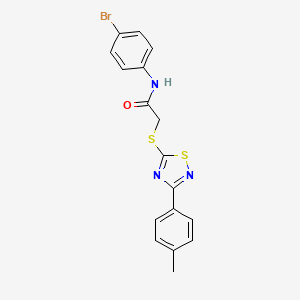
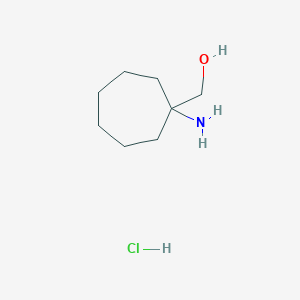
![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2723229.png)

![2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2723232.png)
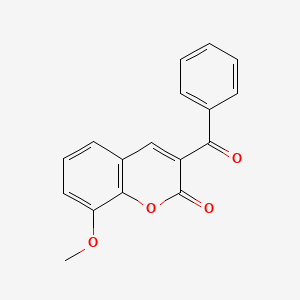
![2-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2723235.png)
![2-(cyclohexanecarboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2723237.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2723238.png)
![Tert-butyl [2-(5-bromopyrimidin-2-yl)ethyl]carbamate](/img/structure/B2723241.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-3-carboxamide](/img/structure/B2723243.png)
